molecular formula C₁₁H₁₁NO₅ B1141905 Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate CAS No. 846055-82-1

Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate

Cat. No.: B1141905
CAS No.: 846055-82-1
M. Wt: 237.21
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate: is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a methoxyethenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate typically involves a multi-step processThe reaction conditions often involve the use of strong acids for nitration and phosphonium ylides for the Wittig reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the handling of reactive intermediates and strong acids.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The methoxyethenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Chemistry: Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitrobenzoates. It can also serve as a model compound to investigate the metabolic pathways of nitroaromatic compounds.

Medicine: Potential applications in medicine include the development of new drugs. The nitro group can be modified to create bioactive molecules with antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its unique chemical structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyethenyl group can participate in electrophilic or nucleophilic reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

  • Methyl 2-methoxybenzoate
  • Methyl 2-nitrobenzoate
  • Methyl 2-(2-methoxyethyl)-6-nitrobenzoate

Comparison: Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate is unique due to the presence of both a nitro group and a methoxyethenyl group. This combination allows for a diverse range of chemical reactions and applications. Compared to similar compounds, it offers enhanced reactivity and potential for modification, making it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

methyl 2-(2-methoxyethenyl)-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-16-7-6-8-4-3-5-9(12(14)15)10(8)11(13)17-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHIZFOEWLXRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

t-BuOK (5.5 g, 58 mmol, 2 eq) was added portion-wise to a stirred suspension of Ph3P+CH2OmeCl− (21.7 g, 63 mmol, 2.2 eq) in THF (100 mL) under N2 in an ice-bath. After stirring the red solution at RT for 30 min, 2-formyl-6-nitro-benzoic acid methyl ester (Example 1, Step C, 5.1 g, 29 mmol, 1 eq) in THF (15 mL) was added. The reaction was stirred at RT for 1 h, quenched with saturated NH4Cl and extracted with EtOAc. The organic layer was washed with H2O (2×), dried (MgSO4) and concentrated in vacuo to give a dark oil. Purification by silica flash chromatography (0-20% EtOAc:hexane) gave the desired compound as a yellow oil (a mixture of ca. 1.7:1 E/Z isomers).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
21.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.